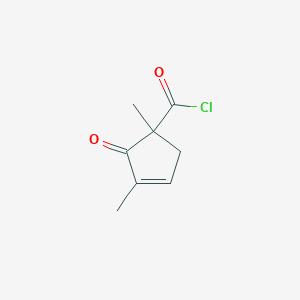
(2R,3S)-rel-2-ethynyl-3-(1-penten-1-yl)-oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3s)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane is an organic compound that belongs to the class of epoxides. Epoxides are three-membered cyclic ethers containing an oxygen atom bonded to two carbon atoms. This compound is characterized by its unique structure, which includes an ethynyl group and a pentenyl group attached to the oxirane ring. The stereochemistry of the compound is specified by the (2R,3s) configuration, indicating the spatial arrangement of the substituents around the oxirane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3s)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes using peracids such as m-chloroperoxybenzoic acid (mCPBA). The reaction typically proceeds under mild conditions, with the alkene being converted to the corresponding epoxide .
Industrial Production Methods
On an industrial scale, the production of epoxides often involves the catalytic oxidation of alkenes. For example, ethylene oxide, a simple epoxide, is produced by the catalytic oxidation of ethylene using air or oxygen. Similar methods can be adapted for the synthesis of more complex epoxides like (2R,3s)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3s)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can convert the epoxide to an alcohol.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) can attack the epoxide ring, resulting in ring-opening reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of products, including ethers and alcohols.
Applications De Recherche Scientifique
(2R,3s)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It can be used to study enzyme-catalyzed reactions involving epoxides and their biological significance.
Medicine: Epoxides are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of (2R,3s)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane involves its reactivity as an epoxide. Epoxides are highly strained and reactive due to the three-membered ring structure. This reactivity allows the compound to undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylene oxide: A simple epoxide used in the production of ethylene glycol and as a sterilizing agent.
Propylene oxide: Another simple epoxide used in the production of polyurethanes and as a fumigant.
Styrene oxide: An epoxide derived from styrene, used in the production of plastics and resins
Uniqueness
(2R,3s)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane is unique due to its specific stereochemistry and the presence of both ethynyl and pentenyl groups. These structural features confer distinct reactivity and properties compared to other epoxides, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C9H12O |
|---|---|
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
(2R,3S)-2-ethynyl-3-[(E)-pent-1-enyl]oxirane |
InChI |
InChI=1S/C9H12O/c1-3-5-6-7-9-8(4-2)10-9/h2,6-9H,3,5H2,1H3/b7-6+/t8-,9+/m1/s1 |
Clé InChI |
MJMVAUVOXNOYQQ-BXELRRQVSA-N |
SMILES isomérique |
CCC/C=C/[C@H]1[C@H](O1)C#C |
SMILES canonique |
CCCC=CC1C(O1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


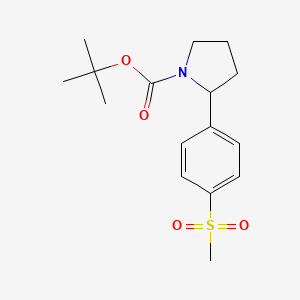

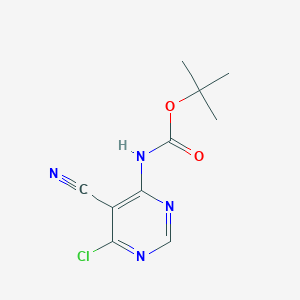
![[6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid](/img/structure/B13971925.png)
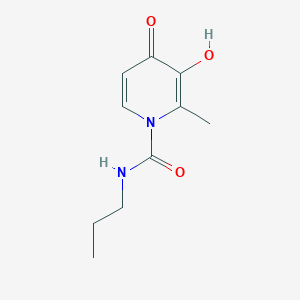
![Azireno[2,3,1-jk]carbazole](/img/structure/B13971928.png)

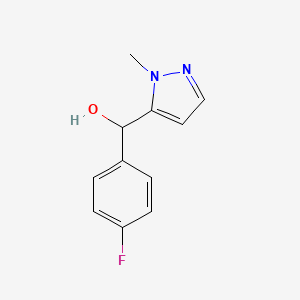
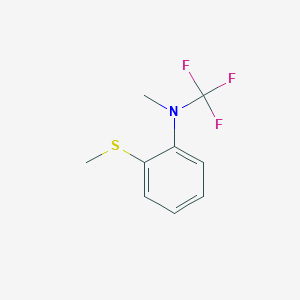
![Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(trifluoromethanesulfonyloxy)phenyl]propanoate](/img/structure/B13971969.png)
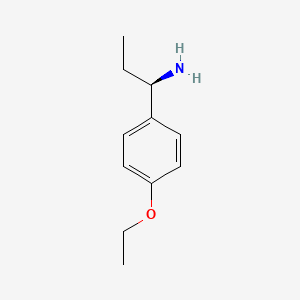
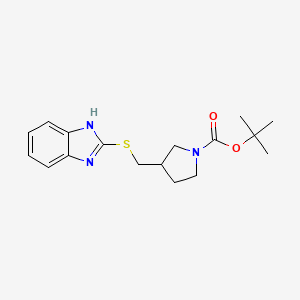
![2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde](/img/structure/B13972002.png)
